molecular formula C15H25NO3 B156183 Butaxamina CAS No. 1937-89-9

Butaxamina

Cat. No. B156183
CAS RN: 1937-89-9
M. Wt: 267.36 g/mol
InChI Key: TWUSDDMONZULSC-QMTHXVAHSA-N
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Description

Butaxamine, also known as butoxamine, is a β2-selective beta blocker . Its primary use is in experimental situations where the blockade of β2 receptors is necessary to determine the activity of the drug . It has no clinical use .


Molecular Structure Analysis

The molecular formula of Butaxamine is C15H25NO3 . The average mass is 267.364 Da and the mono-isotopic mass is 267.183441 Da .


Physical And Chemical Properties Analysis

Butaxamine has a molar mass of 267.369 g·mol−1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Antidepressant Effects and Monoaminergic Neurotransmission

Butaxamine's scientific applications mainly pivot around its interaction with the monoaminergic system, particularly in the context of depression. A study demonstrated that the butanol fraction from Olax subscorpioidea, which involves butaxamine, exerts antidepressant-like effects. This effect is likely due to its interaction with monoaminergic neurotransmission, as evidenced by the reversal of immobility effects through various neurotransmitter antagonists, including butaxamine. Bioactive constituents like caffeic acid, rutin, morin, and quercetin were identified, suggesting a complex interaction with the monoaminergic system (Adeoluwa et al., 2018).

Cardiovascular Applications

Butaxamine's role extends to cardiovascular applications. Its utility in heart failure treatment was explored through the synthesis of steroid derivatives. The derivatives, when tested in an ischemia/reperfusion model, showed a significant decrease in heart failure and left ventricular pressure, and this effect was notably inhibited in the presence of butaxamine, indicating its critical role in the mechanism of these steroid derivatives (Figueroa‐Valverde et al., 2020).

Role in Neuroprotection

Butaxamine is also involved in neuroprotective research. A study highlighted the effect of β2-adrenergic receptor activation, involving drugs like butaxamine, on glutamate homeostasis in the blood. This study found that activating these receptors significantly reduced blood glutamate levels, a key neurotransmitter involved in stress responses and neuronal damage. The results suggest that β2 receptors, potentially modulated by agents like butaxamine, play an important role in the homeostasis of glutamate and, by extension, in neuroprotection (Zlotnik et al., 2011).

Analgesic Actions

Moreover, butaxamine's influence extends to analgesic actions. In a study examining the analgesic effects of the butanol leaf fraction of Olax subscorpioidea, butaxamine was one of the agents used to delineate the mechanism of action. The study found that butaxamine, among other agents, significantly modulated the analgesic effect of the butanol fraction, hinting at a complex interplay with opioidergic, serotonergic, and nitric oxide-l-arginine pathways (Odoma et al., 2017).

Safety And Hazards

Butaxamine is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It can be harmful if swallowed and irritating to eyes . It has no common clinical use and is not available for prescription .

properties

IUPAC Name

(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSDDMONZULSC-QMTHXVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172986, DTXSID50897104
Record name Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name l-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butaxamina

CAS RN

1937-89-9, 60934-52-3
Record name Butoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name l-Butoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FA Navarro - Med Clín (Barc), 1995 - sirio.ua.es
La primera mención a una futura denominación oficial española, distinta de la DCI, la encontramos en la Ley General de Sanidad de 1986, en cuyo artículo 97 se comenta brevemente:“…
Number of citations: 12 sirio.ua.es
A Frello, ALL Sinoti, DP Barbosa, DM Andrade… - 2009 - arca.fiocruz.br
Os nomes de fármacos são parte importante da linguagem utilizada em saúde. Clareza e precisão são fundamentais para o sucesso de todos os processos em que seu uso se faz …
Number of citations: 0 www.arca.fiocruz.br
MI Escobar, HJ Pimienta - 2003 - books.google.com
CONTENIDO: Neurohistología-Neurotransmisores-Topografía de los hemisferios cerebrales-Estructura interna de los hemisferios cerebrales-Corteza cerebral-Áreas corticales-Tálamo-…
Number of citations: 44 books.google.com
C Nieto Mármol - 2018
Number of citations: 3
MI Escobar - 2019 - books.google.com
Este libro presenta una visión integrada de la neuroanatomía funcional y la neuroquímica, describiendo el aspecto macroscópico, el microscópico, los circuitos más conocidos, los …
Number of citations: 13 books.google.com

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